N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to be scalable and cost-effective, addressing both economic and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and various organic solvents such as chloroform and dimethyl sulfoxide . The reaction conditions often involve mild temperatures and metal-free environments .
Major Products
The major products formed from these reactions include various halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another sedative and anxiolytic agent.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide stands out due to its unique combination of a nitrobenzenesulfonamide group with the imidazo[1,2-a]pyridine scaffold. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-3-2-10-19-11-13(18-16(12)19)8-9-17-25(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,10-11,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIYEZBODXXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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